

Commercial Sources and Application Notes for Pyruvate Carboxylase-IN-1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyruvate Carboxylase-IN-1*

Cat. No.: *B15572706*

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Introduction

Pyruvate Carboxylase (PC) is a mitochondrial enzyme that plays a critical role in cellular metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. This anaplerotic reaction is essential for replenishing tricarboxylic acid (TCA) cycle intermediates, thereby supporting various biosynthetic pathways, including gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters. In the context of cancer, particularly in hepatocellular carcinoma (HCC), PC has emerged as a key enzyme supporting tumor growth and proliferation. **Pyruvate Carboxylase-IN-1** is a potent inhibitor of PC, showing promise as a tool for studying the metabolic roles of PC and as a potential therapeutic agent. This document provides an overview of the commercial sources of **Pyruvate Carboxylase-IN-1** and detailed application notes and protocols for its use in research settings.

Commercial Availability

Pyruvate Carboxylase-IN-1 is available from several commercial suppliers, enabling its accessibility for research purposes. The following table summarizes the key information from prominent vendors.

Supplier	Product Name	Catalog Number	Purity	Formulation
MedchemExpress	Pyruvate Carboxylase-IN-1	HY-142684	>98%	Crystalline solid
BioCat GmbH	Pyruvate Carboxylase-IN-1	T60341	Not specified	Crystalline solid
TargetMol	Pyruvate Carboxylase-IN-1	T60341	>98%	Crystalline solid

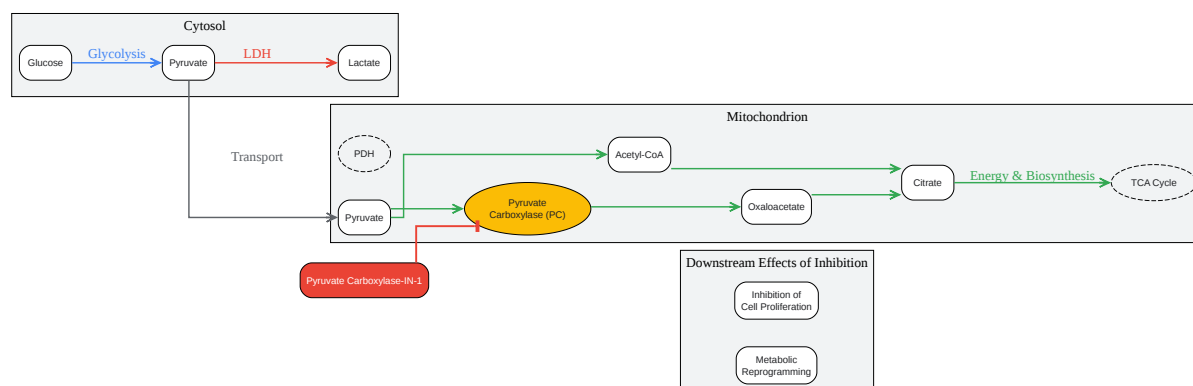
Quantitative Data Summary

Pyruvate Carboxylase-IN-1 has been characterized by its potent inhibitory activity against pyruvate carboxylase in various assays. The following table summarizes the key quantitative data for this inhibitor.

Assay Type	Cell Line/System	IC50 Value	Reference
Cell lysate-based PC activity assay	-	0.204 μ M	[1][2][3]
Cell-based PC activity assay	-	0.104 μ M	[1][2][3]
Antiproliferative activity	HepG2 (human hepatocellular carcinoma)	1.741 μ M	[1]
Antiproliferative activity	HCCLM3 (human hepatocellular carcinoma)	8.540 μ M	[1]

Signaling Pathway

Pyruvate carboxylase is a central node in cellular metabolism, integrating glucose metabolism with the TCA cycle and various biosynthetic pathways. Its activity is particularly crucial in cancer cells to support their high proliferative rate. The inhibition of PC by **Pyruvate Carboxylase-IN-1** disrupts these metabolic processes, leading to anticancer effects.



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Figure 1: Simplified signaling pathway of Pyruvate Carboxylase and its inhibition.

Experimental Protocols

The following protocols are based on general methodologies for assessing pyruvate carboxylase activity and the known characteristics of **Pyruvate Carboxylase-IN-1**.

Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: In Vitro Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)

This protocol describes a spectrophotometric method to measure the activity of pyruvate carboxylase by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase.

Materials:

- **Pyruvate Carboxylase-IN-1** (dissolved in DMSO)
- Purified Pyruvate Carboxylase or cell lysate containing PC
- Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 5 mM MgCl₂
- 100 mM Sodium Pyruvate
- 100 mM ATP
- 500 mM NaHCO₃
- 10 mM NADH
- Malate Dehydrogenase (MDH) (e.g., 1000 units/mL)
- 96-well clear flat-bottom plate
- Spectrophotometer (plate reader) capable of reading absorbance at 340 nm

Procedure:

- Prepare Reagent Mix: For each reaction, prepare a master mix containing:
 - Assay Buffer
 - 10 mM Sodium Pyruvate

- 10 mM NADH
- 10 units/mL Malate Dehydrogenase
- Inhibitor Preparation: Prepare serial dilutions of **Pyruvate Carboxylase-IN-1** in DMSO. The final DMSO concentration in the assay should be kept below 0.5%.
- Assay Setup:
 - Add the appropriate volume of the Reagent Mix to each well of the 96-well plate.
 - Add the desired concentration of **Pyruvate Carboxylase-IN-1** or DMSO (for control) to the respective wells.
 - Add the purified PC enzyme or cell lysate to each well.
- Initiate Reaction: Start the reaction by adding a mixture of ATP and NaHCO₃ to each well.
- Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the decrease in absorbance at 340 nm every minute for 15-30 minutes.
- Data Analysis: Calculate the rate of NADH oxidation (decrease in A₃₄₀/min). The inhibitory effect of **Pyruvate Carboxylase-IN-1** can be determined by comparing the rates in the presence and absence of the inhibitor. The IC₅₀ value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)

This protocol is to assess the effect of **Pyruvate Carboxylase-IN-1** on the proliferation of cancer cells.

Materials:

- Hepatocellular carcinoma cell lines (e.g., HepG2, HCCLM3)
- Complete cell culture medium (e.g., DMEM with 10% FBS)

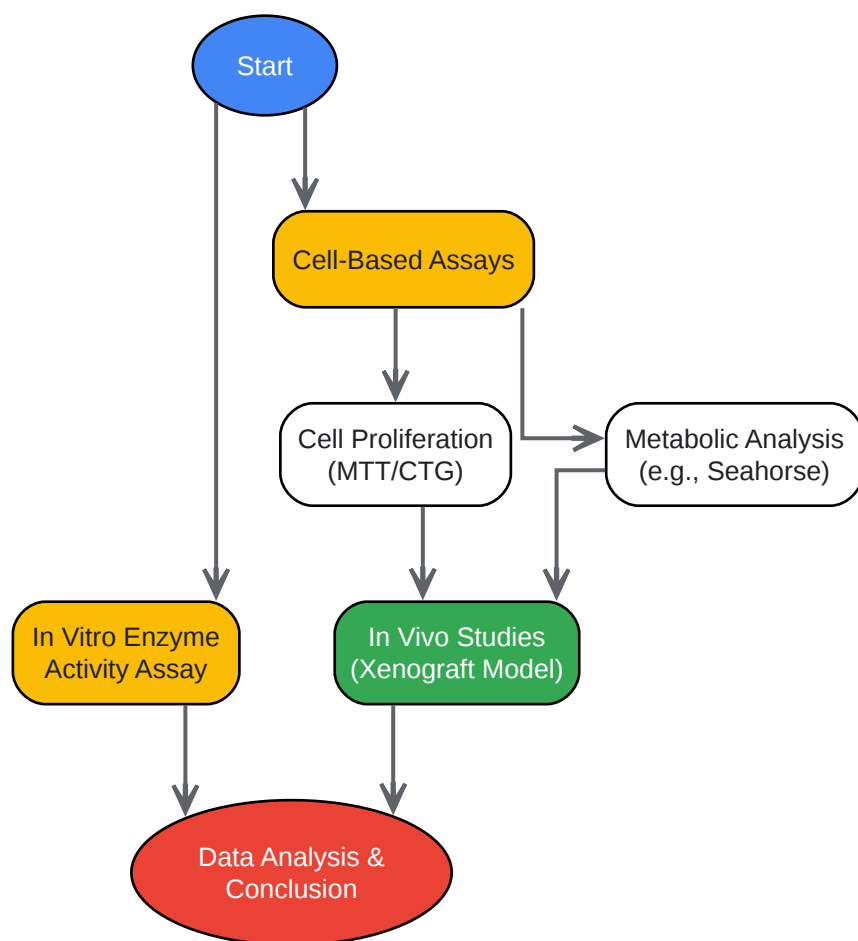
- **Pyruvate Carboxylase-IN-1** (dissolved in DMSO)
- 96-well cell culture plates
- MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
- Plate reader (for absorbance at 570 nm for MTT, or luminescence for CellTiter-Glo®)

Procedure:

- **Cell Seeding:** Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Treatment:** The next day, treat the cells with various concentrations of **Pyruvate Carboxylase-IN-1** (e.g., 0.1 to 100 μ M). Include a DMSO-treated control group.
- **Incubation:** Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
- **Viability Assessment:**
 - For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.
 - For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure the luminescence, which is proportional to the amount of ATP and thus cell viability.
- **Data Analysis:** Normalize the results to the DMSO-treated control group to determine the percentage of cell viability. The IC₅₀ value for antiproliferative activity can be calculated from the dose-response curve.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the efficacy of **Pyruvate Carboxylase-IN-1**.



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